2-Bromo-6-(difluoromethoxy)pyrazine
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Overview
Description
2-Bromo-6-(difluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H3BrF2N2O and a molecular weight of 224.99 g/mol It is a derivative of pyrazine, characterized by the presence of bromine and difluoromethoxy groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)pyrazine typically involves the bromination of 6-(difluoromethoxy)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(difluoromethoxy)pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and difluoromethoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are conducted to elucidate the molecular pathways involved in its effects .
Comparison with Similar Compounds
2-Bromo-6-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of pyrazine.
2-Bromo-6-(trifluoromethoxy)pyrazine: Contains a trifluoromethoxy group instead of difluoromethoxy.
2-Chloro-6-(difluoromethoxy)pyrazine: Contains a chlorine atom instead of bromine.
Comparison: 2-Bromo-6-(difluoromethoxy)pyrazine is unique due to the presence of both bromine and difluoromethoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C5H3BrF2N2O |
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Molecular Weight |
224.99 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H |
InChI Key |
JXEISZBNTNCFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)OC(F)F |
Origin of Product |
United States |
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